molecular formula C12H14Cl2N2O3 B4688562 ETHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE

ETHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE

Cat. No.: B4688562
M. Wt: 305.15 g/mol
InChI Key: XVADEXCCPGPBFP-UHFFFAOYSA-N
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Description

ETHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE is a complex organic compound with a molecular formula of C11H12Cl2N2O3 This compound is characterized by the presence of an ethyl ester group, a dichlorobenzyl group, and an amino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE typically involves the reaction of ethyl glycinate hydrochloride with 3,4-dichlorobenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification methods, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Aminolysis: Reaction with amines to form amides.

    Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Aminolysis: Primary or secondary amines under mild heating.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Formation of 3,4-dichlorobenzoic acid and ethanol.

    Aminolysis: Formation of amides.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

ETHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The amino carbonyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE: Similar structure with a propanoate group instead of an acetate group.

    ETHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)BUTANOATE: Similar structure with a butanoate group instead of an acetate group.

Uniqueness

ETHYL 2-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorobenzyl group enhances its potential biological activity, while the ethyl ester group provides stability and solubility in organic solvents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[(3,4-dichlorophenyl)methylcarbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-2-19-11(17)7-16-12(18)15-6-8-3-4-9(13)10(14)5-8/h3-5H,2,6-7H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVADEXCCPGPBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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